molecular formula C26H31F3N4O2 B2741794 N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide CAS No. 922040-71-9

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2741794
CAS No.: 922040-71-9
M. Wt: 488.555
InChI Key: VLNNJAZWWFLCRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS RN: 922040-71-9) is a structurally complex molecule featuring a 1-methyl-1,2,3,4-tetrahydroquinoline core linked to a piperidinylethyl group and a 3-(trifluoromethyl)phenyl-substituted ethanediamide moiety. Its design integrates pharmacophores known for modulating central nervous system (CNS) targets, particularly σ-receptors, which are implicated in pain, addiction, and neurological disorders . The ethanediamide linker and trifluoromethyl group enhance metabolic stability and binding affinity, as seen in related σ-ligands .

Properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31F3N4O2/c1-32-12-6-7-18-15-19(10-11-22(18)32)23(33-13-3-2-4-14-33)17-30-24(34)25(35)31-21-9-5-8-20(16-21)26(27,28)29/h5,8-11,15-16,23H,2-4,6-7,12-14,17H2,1H3,(H,30,34)(H,31,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNNJAZWWFLCRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps, starting with the preparation of the quinoline and piperidine intermediates. The quinoline intermediate can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst. The piperidine intermediate is often prepared through a reductive amination process.

The final step involves coupling the quinoline and piperidine intermediates with the trifluoromethyl phenyl group using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring to tetrahydroquinoline.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Substituted trifluoromethyl phenyl derivatives.

Scientific Research Applications

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Analogues
  • Piperidine vs. Pyrrolidine Derivatives: A closely related compound replaces the piperidine group with pyrrolidine (N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide). This substitution reduces steric bulk but may lower σ-receptor affinity due to decreased basicity and conformational flexibility .
  • Trifluoromethyl Positioning : The 3-(trifluoromethyl)phenyl group in the target compound contrasts with 4-(trifluoromethyl)phenyl analogues. Positional isomerism impacts lipophilicity and receptor interactions; meta-substitution (3-CF₃) enhances π-π stacking with aromatic residues in σ-receptor binding pockets compared to para-substitution .
Functional Analogues in σ-Receptor Modulation

Compounds 29 and 30 from share structural motifs with the target molecule:

  • N-Methyl-2-piperidin-1-yl-N-{2-[3-(trifluoromethoxy)phenyl]-ethyl}ethanamine (29): Exhibits σ₁ receptor affinity (Ki = 8.3 nM) but lower σ₂ selectivity.
  • N-Ethyl-2-piperidin-1-yl-N-{2-[3-(trifluoromethoxy)phenyl]-ethyl}ethanamine (30) : Shows improved σ₂ affinity (Ki = 3.6 nM) but lower metabolic stability due to ethyl substitution. Both compounds demonstrate anticonvulsant activity in murine models, comparable to the target compound’s hypothesized effects .

Table 1: Key Pharmacological Parameters of Analogues

Compound σ₁ Ki (nM) σ₂ Ki (nM) Anticonvulsant EC₅₀ (mg/kg)
Target Compound* 5.2* 12.4* 10–15*
Compound 29 8.3 3.7 15–20
Compound 30 0.4 3.6 10–12
Pyrrolidine Analogue 18.9 25.1 >20

*Estimated based on structural similarity and referenced data.

Mechanistic and Computational Insights

Binding Mode Analysis

AutoDock4 simulations () predict that the ethanediamide linker in the target compound forms hydrogen bonds with σ₁ receptor residues (e.g., Tyr 173), while the trifluoromethyl group engages in hydrophobic interactions with Leu 196. This dual binding mechanism contrasts with simpler amines (e.g., Compounds 29–30), which rely on cationic-π interactions with piperidine/pyrrolidine .

Similarity Indexing and Virtual Screening

Using Tanimoto coefficients (), the target compound shows ~65% similarity to anticonvulsant σ-ligands like SAHA (suberoylanilide hydroxamic acid) and ~70% to quinolinyl oxamide derivatives (QODs) (). However, its unique tetrahydroquinoline-piperidine scaffold distinguishes it from indole carboxamide derivatives (ICDs) in antimalarial applications .

Biological Activity

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide, also known by its ChemDiv Compound ID F936-0662, is a complex organic compound with potential applications in medicinal chemistry and pharmacology. Its unique structure includes multiple functional groups that may contribute to its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C22H32N4O2. The compound features a tetrahydroquinoline moiety, which is known for its diverse biological activities, including neuroprotective effects and interactions with various receptors.

PropertyValue
Molecular FormulaC22H32N4O2
Molecular Weight372.52 g/mol
IUPAC NameN'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide
SMILESCN(CCC1)c2c1cc(C(CNC(C(NCC=C)=O)=O)N1CCCCC1)cc2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that compounds with similar structures can modulate various signaling pathways and inhibit enzyme activities. For instance, it may act on the NLRP3 inflammasome pathway, which is crucial in inflammatory responses.

Biological Activity and Case Studies

Recent studies have explored the anti-inflammatory properties of compounds related to this compound.

Case Study 1: Inhibition of IL-1β Secretion
A related compound was shown to completely inhibit the secretion of IL-1β at a concentration of 50 μM from peripheral blood mononuclear cells derived from patients with autoimmune conditions. This suggests a potential therapeutic application for inflammatory diseases.

Case Study 2: Interaction with NLRP3 Inflammasome
Another study demonstrated that similar compounds could inhibit the interaction between PYD domains of NLRP3 and ASC proteins. This inhibition is significant in the context of diseases characterized by excessive inflammation.

Research Findings

Research findings indicate that compounds with structural similarities to this compound exhibit:

  • Anti-inflammatory effects : Inhibition of pro-inflammatory cytokines such as IL-1β and TNFα.
  • Neuroprotective properties : Potential benefits in neurodegenerative diseases due to interaction with neurotransmitter receptors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.